molecular formula C10H13BrN2O2S B060929 1-((4-Bromophenyl)sulfonyl)piperazine CAS No. 179334-20-4

1-((4-Bromophenyl)sulfonyl)piperazine

Cat. No.: B060929
CAS No.: 179334-20-4
M. Wt: 305.19 g/mol
InChI Key: JIABXBYOURNKRZ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperazine is an organic compound with the molecular formula C10H13BrN2O2S It is characterized by the presence of a bromophenyl group attached to a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((4-Bromophenyl)sulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties and reactivity.

    1-(4-Chlorophenyl)sulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.

    1-(4-Methylphenyl)sulfonyl)piperazine: Contains a methyl group, resulting in different steric and electronic effects.

Uniqueness

1-((4-Bromophenyl)sulfonyl)piperazine is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABXBYOURNKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351899
Record name 1-(4-Bromobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179334-20-4
Record name 1-(4-Bromobenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (500 mg, 1.23 mmol) was dissolved in a mixture of dichloromethane (5 mL) and trifluoroacetic acid (5 mL) and stirred at room temperature overnight. The reaction mixture was then concentrated in vacuo and then dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then water. The organic layer was then dried over magnesium sulfate and concentrated in vacuo to yield the product as a white solid (329 mg, 88%). 1H NMR (CDCl3) δ 1.77 (s, 1H), 2.96 (m, 4H), 3.01 (m, 4H), 7.64 (dt, 2H, J=2.1, 8.7 Hz), 7.69 (dt, 2H, J=2.1, 8.7 Hz).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a stirred solution of piperazine (10.8 g) in dry dichloromethane (160 ml) and triethylamine (20 ml) at 0° C. was added slowly a solution of 4-bromobenzenesulphonyl chloride (16 g) in dichloromethane (80 ml) and stirred for 24 hours. The reaction was then quenched by removal of the dichloromethane solvent by evaporation, taken up in water and extracted with ethyl acetate. The organic extracts were washed with aqueous sodium hydrogen carbonate solution, water, brine, dried (MgSO4) and then evaporated to give a white crystalline solid which was recrystallised from ethyl acetate/isohexane to afford 1-(4-bromophenylsulphonyl)piperazine (14.1 g) as a solid, m.p. 102-104° C.; microanalysis found: C, 39.5; H, 4.4; N, 9.1%: C10H13BrN2O2S requires: C, 39.4; H, 4.3; N, 9.2%; NMR (CDCl3): 1.52(s,1H), 2.97(dt,8H), 7.61(d,2H), 7.69(d,2H): MS m/z 305 (MH)+.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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